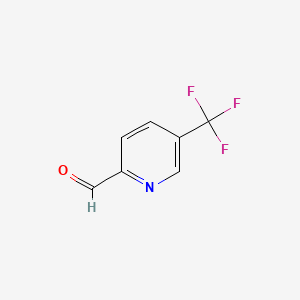

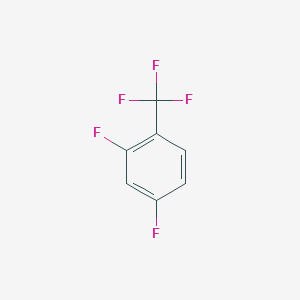

![molecular formula C7H7N3 B1317003 Imidazo[1,2-a]pyridin-8-amine CAS No. 73221-18-8](/img/structure/B1317003.png)

Imidazo[1,2-a]pyridin-8-amine

概要

説明

Imidazo[1,2-a]pyridin-8-amine is an organic compound that belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring . This compound has attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .

Synthesis Analysis

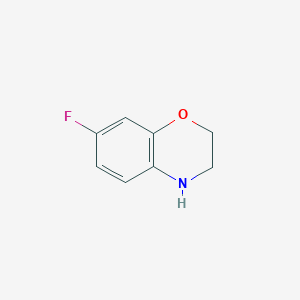

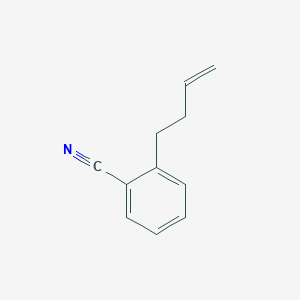

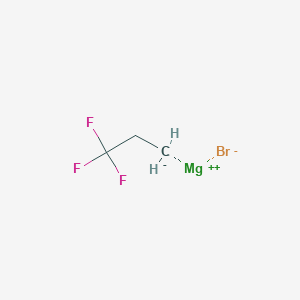

The synthesis of Imidazo[1,2-a]pyridin-8-amine involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis

The molecular formula of Imidazo[1,2-a]pyridin-8-amine is C7H7N3 . The exact mass is 133.063995 Da .Chemical Reactions Analysis

Imidazo[1,2-a]pyridin-8-amine can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-8-amine has a density of 1.3±0.1 g/cm3 . The storage condition is at 2-8°C .科学的研究の応用

Antituberculosis Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results or Outcomes: These compounds have shown promising results in the fight against TB, particularly MDR-TB and XDR-TB .

Synthesis Under Microwave Irradiation

- Scientific Field: Organic Chemistry

- Application Summary: Imidazo[1,2-a]pyridines can be synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

- Methods of Application: This method is solvent- and catalyst-free, making it environmentally benign . It involves treating 2-aminopyridines with α-haloketones .

- Results or Outcomes: The method is reasonably fast, very clean, high yielding, simple workup .

Luminescent Materials

- Scientific Field: Material Science

- Application Summary: Imidazo[1,2-a]pyridine derivatives have been reported in different technological applications, such as optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .

- Methods of Application: The specific methods of application can vary greatly depending on the specific use case. Generally, these compounds are incorporated into the material or device during the manufacturing process .

- Results or Outcomes: The use of these compounds has led to promising innovations in various technological applications .

Antibacterial, Antiviral, Anti-inflammatory, and Antitumor Drugs

- Scientific Field: Medicinal Chemistry

- Application Summary: Imidazole pyrimidine and its derivatives, which are structurally similar to Imidazo[1,2-a]pyridin-8-amine, are commonly used as antibacterial, antiviral, anti-inflammatory, and antitumor drugs .

- Methods of Application: These compounds are typically administered as part of a pharmaceutical formulation, with the specific method of administration (e.g., oral, intravenous) depending on the specific drug and its intended use .

- Results or Outcomes: These compounds have shown effectiveness in treating various conditions, although the specific results can vary greatly depending on the specific compound and its use .

Corrosion Inhibitor

- Scientific Field: Material Science

- Application Summary: Imidazole pyrimidine and its derivatives are potential corrosion inhibitors to protect steel from environmental corrosion .

- Methods of Application: These compounds are typically applied to the surface of the metal to form a protective barrier .

- Results or Outcomes: These compounds have shown effectiveness in protecting steel from corrosion .

Treatment of Various Diseases

- Scientific Field: Medicinal Chemistry

- Application Summary: Substituted imidazo[1,2-a]pyridines have been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .

- Methods of Application: These compounds are typically administered as part of a pharmaceutical formulation, with the specific method of administration (e.g., oral, intravenous) depending on the specific drug and its intended use .

- Results or Outcomes: These compounds have shown promise in the treatment of various diseases, although the specific results can vary greatly depending on the specific compound and its use .

Antituberculosis Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results or Outcomes: These compounds have shown promising results in the fight against TB, particularly MDR-TB and XDR-TB .

Synthesis Under Microwave Irradiation

- Scientific Field: Organic Chemistry

- Application Summary: Imidazo[1,2-a]pyridines can be synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

- Methods of Application: This method is solvent- and catalyst-free, making it environmentally benign . It involves treating 2-aminopyridines with α-haloketones .

- Results or Outcomes: The method is reasonably fast, very clean, high yielding, simple workup .

Luminescent Materials

- Scientific Field: Material Science

- Application Summary: Imidazo[1,2-a]pyridine derivatives have been reported in different technological applications, such as optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .

- Methods of Application: The specific methods of application can vary greatly depending on the specific use case. Generally, these compounds are incorporated into the material or device during the manufacturing process .

- Results or Outcomes: The use of these compounds has led to promising innovations in various technological applications .

Antibacterial, Antiviral, Anti-inflammatory, and Antitumor Drugs

- Scientific Field: Medicinal Chemistry

- Application Summary: Imidazole pyrimidine and its derivatives, which are structurally similar to Imidazo[1,2-a]pyridin-8-amine, are commonly used as antibacterial, antiviral, anti-inflammatory, and antitumor drugs .

- Methods of Application: These compounds are typically administered as part of a pharmaceutical formulation, with the specific method of administration (e.g., oral, intravenous) depending on the specific drug and its intended use .

- Results or Outcomes: These compounds have shown effectiveness in treating various conditions, although the specific results can vary greatly depending on the specific compound and its use .

Corrosion Inhibitor

- Scientific Field: Material Science

- Application Summary: Imidazole pyrimidine and its derivatives are potential corrosion inhibitors to protect steel from environmental corrosion .

- Methods of Application: These compounds are typically applied to the surface of the metal to form a protective barrier .

- Results or Outcomes: These compounds have shown effectiveness in protecting steel from corrosion .

Treatment of Various Diseases

- Scientific Field: Medicinal Chemistry

- Application Summary: Substituted imidazo[1,2-a]pyridines have been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .

- Methods of Application: These compounds are typically administered as part of a pharmaceutical formulation, with the specific method of administration (e.g., oral, intravenous) depending on the specific drug and its intended use .

- Results or Outcomes: These compounds have shown promise in the treatment of various diseases, although the specific results can vary greatly depending on the specific compound and its use .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

imidazo[1,2-a]pyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQXJYDAALZCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572531 | |

| Record name | Imidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-8-amine | |

CAS RN |

73221-18-8 | |

| Record name | Imidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

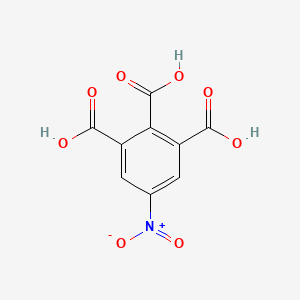

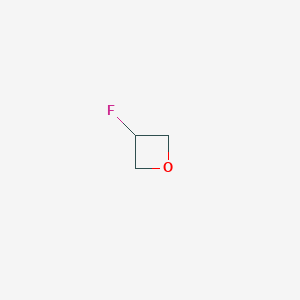

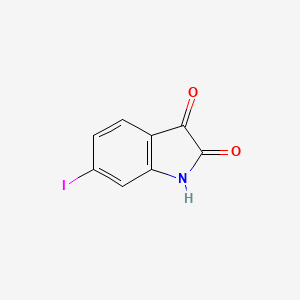

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Fluorophenyl)sulfanyl]benzoic acid](/img/structure/B1316939.png)

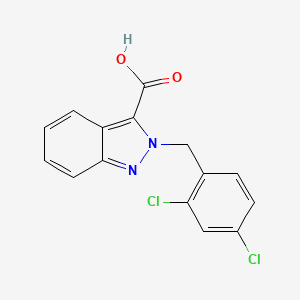

![2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid](/img/structure/B1316941.png)